
3,4-Dihydroquinolin-1(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroquinolin-1(2H)-ol is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a hydroxyl group at the 1-position and a dihydro moiety at the 3,4-positions. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroquinolin-1(2H)-ol can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride .
Another method involves the reduction of quinoline derivatives. For example, the reduction of 3,4-dihydroquinoline-1(2H)-one using sodium borohydride in the presence of a suitable solvent can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Povarov reactions or reduction processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Radical Tandem Cyclization for Skeletal Construction
A metal-free synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones was achieved via radical cyclization in aqueous conditions . The reaction employs K₂S₂O₈ as an oxidant and proceeds via a radical pathway (Table 1).
Key Reaction Conditions:
Substrate (N-methyl-N-phenylcinnamamide) | Oxidant | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
1a | K₂S₂O₈ | CH₃CN/H₂O (1:1) | 100°C | 70 |
Electron-withdrawing substituents (e.g., Cl, Br) | K₂S₂O₈ | CH₃CN/H₂O | 100°C | 51–56 |
Mechanism :
-
K₂S₂O₈ generates sulfate radical anions (SO₄- ⁻), initiating homolytic cleavage.
-
Radical addition to the α,β-unsaturated amide forms a transient intermediate.
-
Intramolecular cyclization and oxidation yield the dihydroquinolin-2(1H)-one core .
Electrophilic Cyclization with Thio Reagents
Electrophilic cyclization using BF₃·OEt₂ and N-thiosuccinimides enables the synthesis of cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones . This method tolerates diverse substituents (F, Cl, Br, MeO) on the aromatic ring.
Substrate Scope:
Substitution (R₁, R₂) | Yield (%) | Stereoselectivity (cis:trans) |
---|---|---|
H, H | 82 | >95:5 |
m-OMe, H | 75 | >95:5 |
o-Cl, p-Br | 68 | >95:5 |
Mechanism :
-
BF₃·OEt₂ activates N-thiosuccinimides to form an electrophilic thio intermediate.
-
Electrophilic addition to the alkene followed by cyclization yields the product .
Fe-Catalyzed Alkylation via Radical Pathways
FeCl₂-mediated alkylation of α,β-unsaturated amides with peresters (e.g., tert-butyl peroxybenzoate) produces alkylated dihydroquinolin-2(1H)-ones . This method exhibits excellent diastereoselectivity (dr > 20:1).
Reaction Optimization:
Perester Type | Catalyst | Yield (%) | dr |
---|---|---|---|
Primary alkyl perester | FeCl₂ | 91 | >20:1 |
Secondary alkyl perester | FeCl₂ | 85 | >20:1 |
Tertiary alkyl perester | FeCl₂ | <5 | – |
Mechanism :
-
Fe(II) reduces the perester, releasing an alkyl radical (R- ) and CO₂.
-
Radical addition to the amide, followed by cyclization and oxidation, forms the product .
Electrochemical Trifluoromethylation
Electrochemical methods enable trifluoromethylation of N-methyl-N-(p-tolyl)cinnamamide using CF₃SO₂Na . This approach avoids traditional radical initiators.
Conditions and Results:
Substrate | Electrolyte | Current (mA) | Yield (%) |
---|---|---|---|
N-methyl-N-(p-tolyl)cinnamamide | nBu₄NPF₆ | 4 | 78 |
Mechanism :
-
Anodic oxidation of CF₃SO₂Na generates CF₃- radicals.
-
Radical addition and cyclization yield trifluoromethylated dihydroquinolin-2(1H)-ones .
Biological Activity via Structural Modification
Derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit potent anticancer activity. For example, compound 4m (IC₅₀ = 4.20 μM) inhibits VEGFR2 kinase via hydrogen bonding with Asp1052, Leu840, and Cys919 .
Key Bioactive Derivatives:
Compound | IC₅₀ (U87-MG) | Docking Score (kcal/mol) | Key Interactions |
---|---|---|---|
4m | 4.20 μM | -9.9 | Asp1052, Leu840, Cys919 |
4u | 7.96 μM | -11.4 | Asp1046, Glu885, Ile1025 |
TMZ | 92.90 μM | -6.2 | Weak hydrophobic contacts |
Grignard Additions and Reductions
3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines are synthesized via Grignard reagent additions to dihydroquinolin-4-ones, followed by reductions (Scheme 2) .
Synthetic Pathway:
-
Grignard Addition :
-
Arylmagnesium bromide reacts with dihydroquinolin-4-one to form 3,4-diaryl-4-hydroxy intermediates (Yield: 78–88%).
-
-
Reduction with Pd/C :
-
Hydrogenation of ethyl-3,4-diaryl-5,7-dimethoxyquinoline-1(2H)-carboxylate yields tetrahydroquinolines (Yield: 91–95%).
-
Scientific Research Applications
While the specific applications of "3,4-Dihydroquinolin-1(2H)-ol" are not detailed in the provided search results, the search results do provide information on the applications of related compounds.
Synthesis and reactions:
- Dopamine Receptor Modulators A series of 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated in vitro as potential dopamine receptor D2 (D2R) modulators .
- Preparation of Intermediates The compounds 1-(3-chloropropyl)-3,4-dihydroquinolin-2(1H)-one and 1-(4-chlorobutyl-3,4-dihydroquinolin-2(1H)-one can be prepared using specific chemical reactions involving 3,4-dihydroquinolin-2(1H)-one .
- Asymmetric Transfer Hydrogenation N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones can undergo asymmetric transfer hydrogenation/dynamic kinetic resolution to yield cis-fluorohydrin . The tetrahydroquinoline core is found in biologically active molecules and therapeutic agents .
Applications:
- Kinetic Resolution Racemic 1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ols can be used in chemoenzymatic synthesis of optically active alcohols . Lipase-catalyzed kinetic resolution of these compounds can be carried out in neat organic solvents .
- Antidepressant Drug 3,4-Dihydro-2(1H)-quinolinone has been researched for use as a novel antidepressant drug with central nervous system-stimulating activity .
- ** এছাড়াও,** 4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-2-ol and 4-(3,4-Dihydroquinolin-1(2H)-yl)butan-2-ol undergo kinetic resolution with a specific biocatalyst .
Table of compounds
Mechanism of Action
The mechanism of action of 3,4-Dihydroquinolin-1(2H)-ol involves its interaction with various molecular targets. For instance, it may disrupt biological membrane systems, leading to cell death in certain pathogens. Additionally, it can inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Shares a similar core structure but lacks the hydroxyl group.
Tetrahydroquinoline: Fully reduced form of quinoline with different biological activities.
Quinoline-1(2H)-one: Oxidized form with distinct chemical properties
Uniqueness
3,4-Dihydroquinolin-1(2H)-ol is unique due to its specific combination of a hydroxyl group and a dihydro moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-hydroxy-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,11H,3,5,7H2 |
InChI Key |
MJFWGNPJOYNRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.